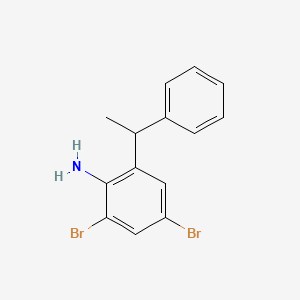

2,4-Dibromo-6-(1-phenylethyl)aniline

Description

Contextual Significance of Halogenated Aniline (B41778) Derivatives in Chemical Synthesis

Halogenated anilines are a class of compounds of immense importance in organic synthesis. The presence of halogen atoms, in this case, bromine, on the aniline ring provides key reactive handles for a variety of chemical transformations. These derivatives serve as crucial precursors in numerous cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, which are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds. chemicalbook.com The strategic placement of bromine atoms at the 2 and 4 positions of the aniline ring in the target molecule offers distinct opportunities for regioselective functionalization. Furthermore, halogenated anilines are prevalent substructures in a wide array of biologically active molecules and industrial chemicals, including pharmaceuticals, agrochemicals, and dyes. guidechem.com The inherent reactivity of the C-Br bond, influenced by the electronic nature of the amino group, makes these compounds versatile intermediates for introducing further molecular complexity.

Importance of Chiral Amine Scaffolds in Advanced Organic Materials and Methodologies

The incorporation of a chiral center is a defining feature of a vast number of pharmaceuticals and advanced materials. Chiral amines, in particular, are of paramount importance as their enantiomers often exhibit distinct biological activities. The stereochemistry of a molecule can dictate its interaction with biological targets, such as enzymes and receptors, leading to significant differences in efficacy and safety. The 1-phenylethylamine (B125046) moiety in 2,4-Dibromo-6-(1-phenylethyl)aniline introduces such a chiral element. This chiral scaffold is not only significant for the synthesis of enantiomerically pure final products but can also be employed as a chiral auxiliary to direct the stereochemical outcome of subsequent reactions. The development of synthetic routes to access and resolve chiral amines is a major focus of contemporary chemical research, underscoring the value of molecules that already possess this feature.

Historical and Current Research Landscape Pertaining to this compound and Structurally Related Compounds

While specific research focusing exclusively on this compound appears to be limited, the broader landscape of structurally related compounds provides a valuable frame of reference. Research on halogenated anilines is extensive, with a long history of their use in the synthesis of a wide range of organic compounds. For instance, 2,4-dibromoaniline (B146533) is a well-established starting material for various synthetic transformations. chemicalbook.com

More specifically, research into anilines bearing bulky chiral substituents at the ortho position is of significant interest for the development of ligands for asymmetric catalysis and for creating sterically hindered environments that can influence reaction selectivity. A closely related compound, 2,4-Dibromo-6-{(E)-[(R)-1-phenylethyl]iminomethyl}phenol , has been synthesized and its crystal structure determined. This Schiff base, formed from the condensation of 3,5-dibromo-2-hydroxybenzaldehyde and (R)-1-phenylethanamine, shares the dibromo-substituted aromatic ring and the chiral 1-phenylethyl group. nih.gov The study of such imine derivatives provides insights into the steric and electronic properties that can be expected from the parent aniline.

Furthermore, other 2,4-dibromo-6-alkylanilines, such as 2,4-Dibromo-6-(tert-butyl)aniline , are commercially available and utilized in synthetic chemistry, highlighting the utility of this substitution pattern. sigmaaldrich.com The investigation of these and other related compounds, such as 2,4-dibromo-6-chloroaniline and 2,4,6-tribromoaniline , contributes to our understanding of the reactivity and potential applications of this class of molecules. nih.govwikipedia.org

Research Objectives and Scope for In-depth Investigation of this compound

The unique combination of a dibrominated aniline and a chiral amine scaffold in this compound warrants a thorough investigation into its synthetic utility and potential applications. Key research objectives should include:

The development of efficient and stereoselective synthetic routes to access both enantiomers of the compound.

Exploration of its reactivity in various cross-coupling and functionalization reactions at the bromine and amine sites.

Evaluation of its potential as a chiral ligand in asymmetric catalysis.

Investigation of the properties of materials and molecules derived from this scaffold.

A comprehensive study of this compound will not only expand the toolbox of synthetic organic chemists but also has the potential to lead to the discovery of novel molecules with interesting and valuable properties.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 869497-59-6 | chemicalbook.combldpharm.comcrysdotllc.com |

| Molecular Formula | C₁₄H₁₃Br₂N | angenechemical.com |

| Molecular Weight | 355.07 g/mol | angenechemical.com |

| Predicted Boiling Point | 399.4 ± 37.0 °C | chemicalbook.com |

| Predicted Density | 1.608 ± 0.06 g/cm³ | chemicalbook.com |

Table 2: Crystal Data for the Structurally Related Compound 2,4-Dibromo-6-{(E)-[(R)-1-phenylethyl]iminomethyl}phenol

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₁₃Br₂NO | nih.gov |

| Molecular Weight | 383.08 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 15.523(2) | nih.gov |

| b (Å) | 9.3533(12) | nih.gov |

| c (Å) | 21.527(4) | nih.gov |

| β (°) | 109.287(2) | nih.gov |

| Volume (ų) | 2950.1(7) | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-(1-phenylethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br2N/c1-9(10-5-3-2-4-6-10)12-7-11(15)8-13(16)14(12)17/h2-9H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAWUAVICBJDIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=C(C(=CC(=C2)Br)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dibromo 6 1 Phenylethyl Aniline and Its Analogues

Retrosynthetic Analysis of the 2,4-Dibromo-6-(1-phenylethyl)aniline Scaffold

A retrosynthetic analysis of the target molecule, this compound, suggests several plausible synthetic pathways. The primary disconnections can be made at the C-N bond of the aniline (B41778) or the C-C bond connecting the phenylethyl group to the aromatic ring.

Pathway A: C-N Bond Disconnection: This approach involves the coupling of a pre-functionalized aryl component with an amine. A key transformation here is the Palladium-catalyzed Buchwald-Hartwig amination, which would couple (R)- or (S)-1-phenylethylamine with a 1,3,5-tribromobenzene (B165230) derivative. Subsequent functional group manipulation would be necessary to install the amino group at the correct position.

Pathway B: C-C Bond Disconnection: This strategy focuses on attaching the 1-phenylethyl group to a pre-existing dibromoaniline core. This could be achieved via a Friedel-Crafts type reaction between 2,4-dibromoaniline (B146533) and a suitable 1-phenylethyl electrophile, although controlling regioselectivity could be challenging.

Pathway C: Sequential Bromination and Alkylation: A highly logical route begins with a simpler aniline derivative. For instance, starting with aniline, one could first introduce the 1-phenylethyl group via reductive amination with acetophenone (B1666503). The resulting N-(1-phenylethyl)aniline could then undergo regioselective dibromination. Alternatively, starting with 2-bromoaniline, one could first perform the N-alkylation followed by a second, directed bromination. The most direct forward synthesis, however, likely involves the N-alkylation of 2,4-dibromoaniline with a 1-phenylethyl halide or through reductive amination.

Approaches for the Regioselective Dibromination of Substituted Anilines

Achieving the specific 2,4-dibromo substitution pattern on an aniline ring is a critical step that hinges on the principles of electrophilic aromatic substitution. The strong activating and ortho-, para-directing nature of the amino group dominates the reaction's outcome.

Several reagents and conditions have been developed for the regioselective bromination of aromatic compounds. thieme-connect.com N-bromosuccinimide (NBS) is a widely used reagent for the nuclear monobromination of reactive aromatic compounds, often in polar solvents like DMF. thieme-connect.com For the synthesis of di- or tri-bromoanilines, controlling the stoichiometry and reaction conditions is crucial.

The regioselectivity of bromination on meta-substituted anilines has been shown to be highly dependent on the solvent's polarity. thieme-connect.comlookchem.com In polar solvents, the electron-donating amino group more effectively activates the para-position. thieme-connect.com In contrast, in apolar solvents, products with bromo substituents ortho to the amine group can predominate. thieme-connect.com

Alternative and green methods have also been developed. Copper-catalyzed oxidative bromination using NaBr and Na₂S₂O₈ provides a practical route to bromoanilines. researchgate.net Furthermore, using copper halides in ionic liquids allows for the regioselective chlorination or bromination of unprotected anilines under mild conditions. researchgate.net Another green approach utilizes a combination of bromide and bromate (B103136) salts in an aqueous acidic medium, which avoids organic solvents. rsc.org

| Reagent/System | Solvent | Key Feature | Reference |

| N-Bromosuccinimide (NBS) | DMF | Mild and selective for monobromination of reactive aromatics. | thieme-connect.com |

| N-Bromosuccinimide (NBS) | Dioxane or CHCl₃ (Apolar) | Favors ortho-bromination on some meta-substituted anilines. | thieme-connect.com |

| N-Bromosuccinimide (NBS) | DMSO (Polar) | Favors para-bromination on meta-substituted anilines. | thieme-connect.com |

| CuSO₄·5H₂O / NaBr / Na₂S₂O₈ | Not specified | Copper-catalyzed oxidative bromination of free anilines. | researchgate.net |

| Copper Halides (CuCl₂ or CuBr₂) | Ionic Liquids | Mild, regioselective para-halogenation of unprotected anilines. | researchgate.net |

| NaBr / NaBrO₃ | Aqueous Acid | Organic solvent-free process for dibromination. | rsc.org |

Stereoselective Formation of the 1-Phenylethyl Moiety

The 1-phenylethyl group in the target molecule contains a stereocenter, making its stereoselective synthesis a key consideration. Chiral 1-phenylethylamine (B125046) (α-PEA) is a valuable and widely used compound for synthesizing enantiopure products. nih.govmdpi.com

The most common method for preparing racemic 1-phenylethylamine is the reductive amination of acetophenone. nih.govwikipedia.org Subsequent resolution, for instance using L-malic acid, can separate the enantiomers. wikipedia.org

Modern chemo-enzymatic methods offer elegant and efficient routes to optically active 1-phenylethylamines. nih.gov One such method involves the resolution of racemic amines catalyzed by an immobilized lipase (B570770) like Novozym 435. nih.gov Another advanced technique combines the Wacker oxidation of styrene (B11656) to acetophenone with a subsequent enzymatic reductive amination in a one-pot process to yield enantiomerically enriched 1-phenylethylamine. acs.org

Furthermore, α-PEA itself is frequently employed as a chiral auxiliary to direct the stereochemistry of subsequent reactions. nih.govmdpi.com For example, it can be used in diastereoselective cyclization reactions to form chiral heterocyclic compounds. mdpi.com

Palladium-Catalyzed C-N Cross-Coupling Reactions for Aniline Formation

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile technology for synthesizing anilines from aryl halides and amines. nih.govuwindsor.ca This methodology is broadly applicable in the synthesis of pharmaceuticals, natural products, and organic materials. nih.gov

The reaction typically involves a palladium precursor, a suitable ligand (often a bulky, electron-rich phosphine), and a base. uwindsor.ca The continued development of advanced ligands and precatalysts has led to highly reliable and general protocols that can be applied to complex molecules. nih.gov This reaction is effective for coupling primary alkylamines with aryl halides. nih.gov

In the context of synthesizing this compound, a plausible route would involve the coupling of 1,3,5-tribromoaniline with a suitable organometallic reagent to introduce the phenylethyl group, or more directly, coupling 1-phenylethylamine with a suitably protected and substituted dibromoaryl halide. The versatility of these C-N coupling methods allows for the strategic introduction of nitrogen-containing groups, even in late-stage functionalization of complex structures. nih.gov

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the synthesis of this compound would require careful consideration of each reaction step.

For Bromination: The key variables include the choice of brominating agent (e.g., Br₂, NBS), the solvent, temperature, and reaction time. To achieve the desired 2,4-dibromo pattern while avoiding the formation of other isomers or over-bromination (e.g., 2,4,6-tribromoaniline), precise control of stoichiometry is essential. Protecting the amine functionality as an amide can moderate its activating effect and improve selectivity.

For C-N Coupling: If a Buchwald-Hartwig approach is used, optimization would focus on the catalytic system. This includes screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., phosphine-based ligands like XPhos, SPhos) to find the most active combination. The choice of base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane) is also critical and can significantly impact reaction rate and yield. uwindsor.ca Temperature and catalyst loading are additional parameters that would be fine-tuned to maximize efficiency.

Synthesis of Key Precursors and Intermediates

The synthesis of this compound relies on the availability of key starting materials.

2,4-Dibromoaniline: This compound is a crystalline solid and is commercially available. sigmaaldrich.com It serves as a crucial intermediate in the synthesis of dyes, pharmaceuticals, and pesticides. chemicalbook.comguidechem.com It can be prepared through the direct bromination of aniline, though careful control of conditions is needed to favor the 2,4-disubstituted product. It can be purified by crystallization from aqueous ethanol (B145695). chemicalbook.com

1-Phenylethylamine: This primary amine is a colorless liquid. wikipedia.org It is widely prepared via the reductive amination of acetophenone, using reagents like hydrogen gas with a catalyst or the Leuckart reaction with ammonium (B1175870) formate. wikipedia.org As a chiral compound, it is often used in its enantiomerically pure forms, which are accessible through chemical resolution or asymmetric synthesis. nih.govwikipedia.org

| Compound | Formula | Molecular Weight | Key Synthesis Method | Reference |

| 2,4-Dibromoaniline | Br₂C₆H₃NH₂ | 250.92 g/mol | Direct bromination of aniline. | sigmaaldrich.comchemicalbook.com |

| 1-Phenylethylamine | C₆H₅CH(NH₂)CH₃ | 121.18 g/mol | Reductive amination of acetophenone. | nih.govwikipedia.org |

Novel Synthetic Routes and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on developing environmentally friendly processes. Several "green" strategies are relevant to the synthesis of substituted anilines like the target compound.

Researchers have developed methods that are inexpensive, simple, fast, and efficient at room temperature. nih.govresearchgate.net One novel approach describes the synthesis of substituted anilines from benzyl (B1604629) azides in concentrated sulfuric acid, which is notable for being a fast, room-temperature process. chemrxiv.org Another strategy involves the catalyst-free, additive-free amination of alkylarenes, which offers an environmentally friendly pathway. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2,4 Dibromo 6 1 Phenylethyl Aniline

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2,4-Dibromo-6-(1-phenylethyl)aniline, both ¹H-NMR and ¹³C-NMR would provide critical data for structural confirmation.

¹H-NMR (Proton NMR): The ¹H-NMR spectrum would be expected to show distinct signals for each unique proton environment. The aromatic protons on the dibrominated aniline (B41778) ring would likely appear as two singlets in the downfield region due to their isolated positions. The protons of the phenyl group on the phenylethyl substituent would exhibit characteristic multiplets. The methine (CH) proton and the methyl (CH₃) protons of the ethyl group would present as a quartet and a doublet, respectively, due to spin-spin coupling. The amine (NH₂) protons would likely appear as a broad singlet.

¹³C-NMR (Carbon NMR): The ¹³C-NMR spectrum would complement the ¹H-NMR data by identifying all unique carbon atoms. The spectrum would show distinct signals for the six carbons of the dibrominated aniline ring, with the carbon atoms attached to the bromine and nitrogen atoms having characteristic chemical shifts. The six carbons of the phenyl ring and the two carbons of the ethyl group would also be clearly resolved.

Interactive Data Table: Predicted NMR Data

| Assignment | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |

| Aromatic CH (Aniline Ring) | 7.0 - 7.5 | 110 - 140 |

| Aromatic CH (Phenyl Ring) | 7.2 - 7.4 | 125 - 130 |

| NH₂ | 3.5 - 5.0 (broad) | N/A |

| CH (ethyl) | 4.0 - 4.5 (quartet) | 50 - 60 |

| CH₃ (ethyl) | 1.5 - 1.8 (doublet) | 20 - 25 |

| C-Br | N/A | 100 - 120 |

| C-N | N/A | 140 - 150 |

Note: The predicted values are estimates and actual experimental values may vary based on solvent and other experimental conditions.

Fourier-Transform Infrared Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to display characteristic absorption bands.

Key expected vibrational frequencies would include the N-H stretching of the primary amine group, typically appearing as two distinct peaks in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ region. Finally, the C-Br stretching frequencies would be expected in the lower wavenumber region, typically between 500 and 700 cm⁻¹.

Interactive Data Table: Predicted FTIR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Br Stretch | 500 - 700 |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₄H₁₃Br₂N), HRMS would provide a precise mass-to-charge ratio of the molecular ion. The presence of two bromine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, providing a clear signature for the presence of two bromine atoms in the molecule.

Conformational Analysis through Spectroscopic Techniques

The conformational flexibility of this compound, particularly regarding the rotation around the C-C and C-N single bonds of the phenylethyl and aniline moieties, could be investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments can provide information about the through-space proximity of protons, helping to elucidate the preferred conformation of the molecule in solution.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Purity Assessment

Given that this compound is a chiral compound, chiroptical spectroscopic techniques are essential for assessing its stereochemical purity. Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, would provide a characteristic spectrum for a specific enantiomer. This ECD spectrum serves as a fingerprint and can be used to determine the enantiomeric excess of a sample by comparing it to the spectrum of the pure enantiomer.

Reactivity Profiles and Mechanistic Pathways of 2,4 Dibromo 6 1 Phenylethyl Aniline

Reactivity at the Amine Nitrogen Center

The primary amine (-NH₂) group in 2,4-Dibromo-6-(1-phenylethyl)aniline is a key functional handle, behaving as a potent nucleophile. Its reactivity is central to forming new carbon-nitrogen and nitrogen-heteroatom bonds.

Nucleophilic Acyl Substitution and Alkylation Reactions

The nitrogen atom of the aniline (B41778) moiety readily participates in nucleophilic acyl substitution reactions with a variety of acylating agents. This class of reaction proceeds via an addition-elimination mechanism where the amine attacks the electrophilic carbonyl carbon of an acyl halide, anhydride, or ester. masterorganicchemistry.comlibretexts.orgyoutube.com This forms a tetrahedral intermediate which then collapses, expelling the leaving group to yield a stable amide. libretexts.org For instance, reaction with an acid chloride would proceed as follows: the amine's lone pair attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which subsequently eliminates a chloride ion to form the corresponding N-acylated product. byjus.com

Similarly, the amine is susceptible to N-alkylation. While direct alkylation with alkyl halides can be challenging due to potential over-alkylation, this transformation is fundamental. nih.gov More advanced methods, such as palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination), provide a controlled route to N-arylation or N-alkylation, though this typically involves coupling an amine with an aryl/alkyl halide rather than alkylating the aniline itself. nih.gov The primary challenge in these reactions is often controlling the degree of substitution to selectively yield the secondary amine without forming the undesired tertiary amine. nih.gov

Condensation Reactions and Schiff Base Formation

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. unsri.ac.id This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. nanobioletters.com The formation of these imines is a reversible process driven to completion by the removal of water.

Schiff bases are significant in coordination chemistry and as intermediates for synthesizing other organic compounds. nanobioletters.comresearchgate.net The reaction of a structurally similar compound, 1-(3,5-dichloro-2-hydroxyphenyl)ethanone, with 4-chloroaniline (B138754) in ethanol (B145695) with a catalytic amount of sulfuric acid demonstrates a typical procedure for forming such an imine linkage. nanobioletters.com

Transformations Involving the Aromatic Bromine Substituents

The two bromine atoms on the aromatic ring are key sites for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine substituents at the C2 (ortho) and C4 (para) positions relative to the amine are amenable to a variety of powerful palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures. wikipedia.orglibretexts.org

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, to form a new C-C bond. wikipedia.orglibretexts.org This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov Studies on 2,6-dibromoaniline (B42060) have shown that double Suzuki coupling with aryl boronic acids can proceed efficiently. researchgate.net For this compound, regioselectivity becomes a key consideration. Generally, oxidative addition of palladium is faster for the more sterically accessible and electronically favorable C-Br bond. The C4-Br bond is less sterically hindered than the C2-Br bond, which is flanked by the bulky 1-phenylethylamino group. Thus, selective mono-coupling at the C4 position is often achievable by controlling stoichiometry and reaction conditions.

The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction typically proceeds with retention of stereochemistry at the alkene and is a powerful tool for vinylation. libretexts.orgyoutube.com The reaction conditions often involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

The Sonogashira coupling reaction forms a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is highly efficient for the synthesis of arylalkynes. In di-halogenated systems, the reaction often occurs preferentially at the more reactive halide. libretexts.org For di-bromo systems, regioselectivity is influenced by electronic and steric factors. Studies on 2,4-dibromoquinolines have shown that Sonogashira coupling can be directed to the C2 position, indicating that electronic factors can override steric hindrance in certain heterocyclic systems. nih.govresearchgate.net For this compound, coupling would likely be favored at the less hindered C4 position under standard conditions.

| Reaction | Catalyst System | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / CataCXium A | Cs₂CO₃ | 2-MeTHF / H₂O | 80 | nih.gov |

| Heck | Pd(OAc)₂ / Tetrahydropyrimidinium Salt | K₂CO₃ | H₂O / DMF | 80 | nih.gov |

| Sonogashira (Cu-free) | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | Room Temp | organic-chemistry.org |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group (in this case, bromide) on an aromatic ring by a nucleophile. This mechanism is distinct from SN1 and SN2 reactions and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). nih.gov

In this compound, the substituents are the amino group (-NH-), which is strongly electron-donating by resonance, the alkyl group, which is weakly electron-donating by induction, and the bromine atoms, which are deactivating by induction but weakly donating by resonance. The ring is not considered "electron-deficient," and therefore, it is not highly activated towards classical SNAr. nih.gov Reactions with common nucleophiles under standard conditions are unlikely to displace the bromine atoms via an SNAr pathway. researchgate.net Forcing conditions, such as high temperatures and very strong nucleophiles, might induce a reaction, but palladium-catalyzed cross-coupling reactions are generally far more efficient and selective pathways for functionalizing the C-Br bonds. mdpi.com

Influence of the Chiral 1-Phenylethyl Group on Reaction Stereoselectivity

The presence of the chiral (R)- or (S)-1-phenylethyl group attached to the nitrogen atom makes this compound a chiral molecule. This stereocenter can exert significant influence on the stereochemical outcome of subsequent reactions, acting as a "chiral auxiliary". mdpi.com A chiral auxiliary is a pre-existing chiral component of a molecule that directs the formation of a new stereocenter with a specific configuration. researchgate.net

When the amine nitrogen or another part of the molecule participates in a reaction that creates a new stereocenter, the bulky and stereochemically defined 1-phenylethyl group can block one face of the molecule from attack, leading to a diastereoselective outcome. mdpi.com For example, in cyclization reactions where the aniline nitrogen attacks an internal electrophile, the transition state that minimizes steric interactions with the phenylethyl group will be favored, leading to the preferential formation of one diastereomer. mdpi.com

This principle is widely applied in asymmetric synthesis. For example, chiral N-acyl derivatives formed from 1-phenylethylamine (B125046) can control the stereochemistry of aldol (B89426) reactions or alkylations at the α-carbon. mdpi.com While the bromine atoms are distant from the chiral center, intramolecular reactions that involve both a C-Br bond (e.g., an intramolecular Heck reaction) and the chiral moiety could exhibit diastereoselectivity. The chiral information is transferred from the existing stereocenter to the newly formed one. After the desired transformation, the chiral auxiliary can often be cleaved to reveal the final enantiomerically enriched product, and the auxiliary itself can be recovered. mdpi.com

Investigations into Reaction Kinetics and Proposed Mechanistic Intermediates

The amino group is a powerful activating group, donating electron density to the aromatic ring through resonance, thereby increasing its nucleophilicity. byjus.comvedantu.com This makes the compound highly susceptible to electrophilic aromatic substitution. However, the presence of two bromine atoms at the ortho and para positions significantly attenuates this activation through their electron-withdrawing inductive effect. Bromine atoms are deactivating, yet ortho-, para-directing. In this molecule, the remaining unsubstituted position (meta to the amino group) is sterically hindered by the bulky 1-phenylethyl group.

Electrophilic substitution reactions on anilines are known to be rapid. libretexts.org For instance, the bromination of aniline in a polar solvent like water is so fast that it proceeds to completion to form 2,4,6-tribromoaniline. vedantu.comyoutube.com To control the reaction and achieve mono-substitution, the reactivity of the amino group is often moderated by converting it to an acetamide. youtube.comquora.com This involves the acylation of the amine, which delocalizes the nitrogen lone pair into the adjacent carbonyl group, thus reducing its ability to activate the benzene (B151609) ring. quora.com

Proposed Mechanistic Intermediates in Electrophilic Aromatic Substitution:

The generally accepted mechanism for electrophilic aromatic substitution on anilines involves the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. In the case of this compound, an attacking electrophile (E⁺) would add to the aromatic ring, leading to a positively charged intermediate. The stability of this intermediate is crucial in determining the regioselectivity of the reaction.

Due to the substitution pattern, the most likely position for further electrophilic attack would be the remaining vacant carbon on the ring. The formation of the sigma complex would be the rate-determining step of the reaction. The subsequent rapid deprotonation would then restore the aromaticity of the ring. It is important to note that recent computational studies have begun to question the classic textbook representation of the intermediate in electrophilic bromination, suggesting a possible addition-elimination pathway. chemistryworld.com

A general representation of the mechanistic pathway is depicted below:

Step 1: Generation of the Electrophile.

Step 2: Nucleophilic Attack by the Aniline Ring. The electron-rich aromatic ring attacks the electrophile.

Step 3: Formation of the Sigma Complex (Arenium Ion). A resonance-stabilized carbocation is formed.

Step 4: Deprotonation. A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring aromaticity.

| Reaction Type | Typical Reagents | Proposed Intermediate | Key Influencing Factors |

| Further Bromination | Br₂ in a non-polar solvent | Arenium ion | Steric hindrance from the 1-phenylethyl group; deactivating effect of existing bromine atoms. |

| Nitration | HNO₃/H₂SO₄ | Nitronium ion (NO₂⁺) and subsequent arenium ion | Strong acidic conditions can protonate the amino group, forming anilinium ion which is meta-directing. byjus.comchemistrysteps.com |

| Sulfonation | Fuming H₂SO₄ | SO₃ and subsequent arenium ion | The reaction is typically reversible. |

Computational and Theoretical Investigations of 2,4 Dibromo 6 1 Phenylethyl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the optimized molecular geometry of chemical compounds. For 2,4-Dibromo-6-(1-phenylethyl)aniline, DFT calculations, often utilizing basis sets like 6-31+G(d,p) or B3LYP, are employed to determine the most stable three-dimensional arrangement of its atoms. researchgate.netresearchgate.net The process involves minimizing the total energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals crucial information about the spatial orientation of the dibrominated aniline (B41778) ring and the chiral (1-phenylethyl) substituent. These calculations can elucidate the steric hindrance and electronic effects imposed by the bulky bromine atoms and the phenylethyl group on the aniline core. For similar halogenated aniline molecules, DFT has been successfully used to calculate optimized structural parameters. derpharmachemica.com

Table 1: Hypothetical Optimized Geometric Parameters of this compound from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.40 | - | - |

| C-Br (ortho) | 1.90 | - | - |

| C-Br (para) | 1.89 | - | - |

| C-C (aniline ring) | 1.39 - 1.41 | - | - |

| C-C (phenylethyl) | 1.53 | - | - |

| C-N-C | - | 120.5 | - |

| Br-C-C | - | 119.8 | - |

| C-C-N-C | - | - | 45.0 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from DFT calculations.

Quantum Chemical Characterization of Frontier Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. For this compound, quantum chemical calculations can map the distribution of these orbitals.

The HOMO represents the ability to donate an electron, and its energy level is related to the ionization potential. researchgate.net The LUMO, conversely, indicates the ability to accept an electron, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and electrical transport properties. researchgate.net In many aniline derivatives, the HOMO is typically localized on the aniline ring and the amino group, while the LUMO is distributed over the aromatic system. The presence of bromine atoms and the phenyl group can significantly influence the energies and distributions of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.80 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 4.60 |

Note: The data in this table is hypothetical, based on general values for similar aromatic amines.

Theoretical Predictions of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which are invaluable for the structural elucidation of newly synthesized compounds. For this compound, theoretical calculations can provide data on Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These predicted shifts, when compared with experimental data, can confirm the proposed structure and assign specific resonances to individual atoms.

Similarly, the vibrational frequencies in the IR and Raman spectra can be computed. derpharmachemica.com These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as the N-H stretching of the amino group, C-Br stretching, and various aromatic ring vibrations. A comparison of theoretical and experimental spectra aids in a detailed understanding of the molecule's vibrational modes.

Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3445 |

| Aromatic C-H Stretch | 3100 | 3095 |

| Aliphatic C-H Stretch | 2980 | 2975 |

| C=C Aromatic Stretch | 1600 | 1598 |

| C-N Stretch | 1300 | 1295 |

| C-Br Stretch | 650 | 648 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are employed to study the conformational landscape and dynamic behavior of molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore the different accessible conformations and their relative stabilities.

These simulations can reveal the preferred orientations of the phenylethyl group relative to the dibromoaniline ring and how these conformations fluctuate at different temperatures. Understanding the conformational dynamics is crucial as it can influence the molecule's biological activity and physical properties. The results of MD simulations can be used to generate potential energy surfaces, identifying the most stable, low-energy conformers.

Reaction Pathway Modeling and Transition State Analysis of Key Transformations

Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants to products.

For instance, the synthesis of this compound or its subsequent reactions can be modeled to understand the reaction kinetics and thermodynamics. Transition state analysis provides insights into the activation energy of a reaction, which is a key factor in determining the reaction rate. This information is vital for optimizing reaction conditions and predicting the feasibility of different chemical transformations.

Investigation of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a critical role in determining the solid-state structure and macroscopic properties of molecular compounds. For this compound, these interactions can include hydrogen bonding (involving the amino group), halogen bonding (involving the bromine atoms), and van der Waals forces. mdpi.com

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions within a crystal lattice. mdpi.com This analysis helps in understanding how molecules pack in the solid state and the nature of the forces that hold them together. The presence of bromine atoms suggests the possibility of significant halogen bonding, which can influence the crystal packing and physical properties of the material.

Applications and Advanced Derivatization of 2,4 Dibromo 6 1 Phenylethyl Aniline

Strategic Utility as a Building Block in Multi-Step Organic Synthesis

The structure of 2,4-Dibromo-6-(1-phenylethyl)aniline is inherently designed for utility as a versatile building block in multi-step organic synthesis. The two bromine atoms on the aromatic ring are key functional handles that can be selectively addressed in a variety of cross-coupling and substitution reactions. Bromoaniline derivatives are well-established precursors in synthetic chemistry. For instance, related compounds like 2,4-dibromoaniline (B146533) can be readily converted into other functionalized intermediates, such as 2-halomethyl-4,6-dibromoanilines, through reactions with paraformaldehyde and halogen acids. google.com

The reactivity of dibromoanilines in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, has been demonstrated, allowing for the formation of carbon-carbon bonds. researchgate.net A study on 2,6-dibromoaniline (B42060) showed that it can be efficiently coupled with various aryl boronic acids to create biaryl and terphenyl derivatives. researchgate.net This suggests that this compound can undergo similar transformations at its bromine sites to introduce new aryl or alkyl groups. The steric and electronic environment provided by the ortho-(1-phenylethyl) group can influence the regioselectivity and reactivity of these coupling reactions, offering a pathway to complex, sterically hindered aniline (B41778) derivatives.

Furthermore, the amino group can act as a directing group or be protected and later derivatized, adding another layer of synthetic versatility. The combination of the chiral side-chain with the reactive bromine handles makes this compound a valuable starting material for constructing elaborate molecules with controlled stereochemistry.

Development of Novel Chiral Ligands for Asymmetric Catalysis

A significant application of chiral amines is in the synthesis of ligands for asymmetric catalysis, and this compound is a promising candidate for this purpose. The chiral (1-phenylethyl)amine moiety is a well-established component of successful chiral ligands.

Research has shown that chiral anilines can be condensed with aldehydes to form Schiff base ligands. For example, a new chiral Schiff base, 2,4-Dibromo-6-{(E)-[(R)-1-phenylethyl]iminomethyl}phenol, was synthesized by reacting (R)-1-phenylethanamine with 3,5-dibromo-2-hydroxybenzaldehyde. nih.gov This resulting compound is a bidentate ligand capable of coordinating with metal centers through its nitrogen and oxygen atoms. The crystal structure of this Schiff base confirms its chiral nature and the stability of the molecular conformation, which is crucial for inducing asymmetry in catalytic reactions. nih.gov Schiff bases are widely used in coordination chemistry, and their metal complexes have shown activity in various catalytic transformations. nih.gov

The synthesis of this related Schiff base demonstrates a straightforward method for converting chiral anilines like this compound into valuable ligands. The presence of the bromine atoms on the aniline ring of the parent compound could further be used to tune the ligand's electronic properties or to anchor the resulting metal complex to a support.

Table 1: Crystallographic Data for the Related Chiral Schiff Base Ligand, C₁₅H₁₃Br₂NO nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃Br₂NO |

| Molecular Weight | 383.08 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.523 (2) |

| b (Å) | 9.3533 (12) |

| c (Å) | 21.527 (4) |

| β (°) | 109.287 (2) |

Precursor for the Synthesis of Complex Organic Architectures

The dual functionality of this compound—its inherent chirality and its reactive bromine atoms—positions it as a valuable precursor for the synthesis of complex organic architectures. While direct synthesis of a natural product from this specific starting material is not yet documented, the synthetic pathways established for related bromoanilines highlight its potential.

For example, the historically significant dye Tyrian purple (6,6'-dibromoindigo) has been synthesized from various bromo-substituted precursors, including 4-bromo-2-nitroaniline. mdpi.com These multi-step syntheses demonstrate how the bromine and amino functionalities on an aniline ring can be methodically elaborated to build intricate, fused ring systems. The Suzuki coupling reactions mentioned earlier also open avenues for constructing complex poly-aromatic or sterically congested systems that are often challenging to synthesize. researchgate.net

The key advantage of using this compound as a precursor is the ability to carry the chiral center through the synthetic sequence, ultimately leading to enantiomerically enriched or pure complex molecules. This is particularly relevant in medicinal chemistry and natural product synthesis, where specific stereoisomers often exhibit desired biological activity.

Integration into Advanced Materials Science: Polymers, Dyes, and Optoelectronic Components

Substituted anilines are important intermediates in the development of functional materials, including polymers, dyes, and components for optoelectronics. Bromoanilines, in particular, are used in the synthesis of dyes. For instance, 2,6-dibromo-4-nitroaniline (B165464) is a known intermediate in the preparation of azo disperse dyes. rsc.org The synthesis of the historic pigment Tyrian purple from bromoaniline derivatives further underscores the role of this class of compounds in the world of color chemistry. mdpi.com

While direct applications of this compound in materials science are not widely reported, its structure suggests significant potential. The aniline moiety itself is the monomer unit for polyaniline, one of the most studied conducting polymers. The polymerization of substituted anilines can lead to materials with tailored properties.

The incorporation of the chiral this compound unit into a polymer backbone or as a side chain could lead to chiroptical materials. Such materials can interact with circularly polarized light and have potential applications in optical displays, sensors, and asymmetric catalysis. Similarly, its integration into dye molecules could produce dyes with unique spectroscopic properties sensitive to chiral environments. The bromine atoms also offer sites for post-polymerization modification, allowing for further tuning of the material's properties.

Design and Synthesis of Derivatives with Tunable Stereoelectronic Properties

The modification of this compound allows for the systematic tuning of its stereoelectronic properties. The molecule offers three primary sites for derivatization: the two bromine atoms and the amine group.

Reactions at the Amine Group: The primary amine can be readily converted into a wide range of functional groups. Acylation can produce amides, while reaction with aldehydes or ketones yields imines (Schiff bases), as seen in the formation of chiral ligands. nih.gov N-alkylation is also possible. Each of these modifications significantly alters the steric and electronic environment around the nitrogen atom.

Combined Derivatization: A combination of these reactions can lead to a diverse library of derivatives. For example, a Suzuki coupling at the 4-position followed by acylation of the amine group would result in a highly functionalized, chiral molecule with properties vastly different from the parent compound. This ability to fine-tune the molecular structure is critical for applications like optimizing a ligand for a specific catalytic reaction or designing a molecule with specific absorption and emission properties for optoelectronic devices.

Table 2: Potential Derivatization Reactions and Their Effects

| Reaction Site | Reagents/Reaction Type | Resulting Functional Group | Effect on Properties |

|---|---|---|---|

| C-Br | Arylboronic Acid / Suzuki Coupling | C-Aryl | Modifies electronic properties, increases steric bulk |

| C-Br | Alkyne / Sonogashira Coupling | C-Alkynyl | Introduces linear, rigid groups; alters electronic properties |

| N-H | Aldehyde / Condensation | N=CHR (Imine) | Creates ligands for metal coordination, alters basicity |

Role in the Synthesis of Non-Pharmacological Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org The (1-phenylethyl)amine group is one of the most successful and widely used chiral auxiliaries in asymmetric synthesis. sigmaaldrich.comtcichemicals.com It is effective, relatively inexpensive, and available in both enantiomeric forms.

The subject molecule, this compound, is essentially a functionalized version of this classic auxiliary. The core function remains the same: the chiral (1-phenylethyl) group provides a defined three-dimensional space that sterically directs the approach of a reagent to a prochiral center, leading to the formation of one diastereomer in excess. After the desired stereocenter has been created, the auxiliary can be cleaved and potentially recycled.

The unique feature of this compound as a potential auxiliary is the presence of the bromoaniline framework. This framework could be used to attach the auxiliary to a substrate in ways not possible with simple 1-phenylethylamine (B125046). For example, the aniline nitrogen could be acylated by a prochiral carboxylic acid, and the resulting amide could undergo a diastereoselective reaction (e.g., enolate alkylation). The bromine atoms offer additional points of attachment or modification, potentially leading to novel, bifunctional auxiliaries that could offer enhanced stereocontrol. The use of such auxiliaries is a cornerstone of modern asymmetric synthesis for producing enantiomerically pure compounds. researchgate.net

Conclusion and Future Research Directions

Summary of Current Understanding of 2,4-Dibromo-6-(1-phenylethyl)aniline

This compound is a halogenated chiral aniline (B41778). Publicly available scientific data on this specific molecule is sparse, primarily consisting of basic physicochemical properties. Its structure combines three key features: a dibromoaniline scaffold, an ortho-alkyl substituent, and a chiral center at the benzylic position of the phenylethyl group.

The aniline moiety provides a site for electrophilic substitution and N-functionalization, while the two bromine atoms offer handles for cross-coupling reactions. The bulky and chiral ortho-(1-phenylethyl) group is expected to exert significant steric and electronic influence on the reactivity of both the aniline nitrogen and the aromatic ring. This steric hindrance likely impedes reactions at the amino group and the ortho-bromo position, a common phenomenon observed in di-ortho-substituted anilines nih.gov. The chirality introduces potential for applications in asymmetric synthesis and catalysis.

Basic predicted properties for the compound are listed below.

| Property | Value |

| Molecular Formula | C₁₄H₁₃Br₂N |

| Molecular Weight | 355.07 g/mol |

| Predicted Boiling Point | 399.4±37.0 °C |

| Predicted Density | 1.608±0.06 g/cm³ |

| Data sourced from ChemicalBook chemicalbook.com. |

Identification of Unexplored Synthetic Avenues and Reactivity Patterns

The synthesis and reactivity of this compound are not well-documented, presenting a clear opportunity for research.

Unexplored Synthetic Avenues:

Asymmetric Synthesis: A primary challenge is the stereocontrolled introduction of the chiral 1-phenylethyl group. Potential routes include:

Reductive Amination: Asymmetric reductive amination of 2,4-dibromo-6-acetyl-aniline using a chiral amine source or a chiral catalyst.

Biocatalysis: Employing enzymes like amine transaminases (ATAs), which are highly effective for producing chiral amines from prochiral ketones, could offer a green and highly enantioselective route. acs.orgnih.gov

Transition-Metal Catalyzed Alkylation: Direct asymmetric alkylation of 2,4-dibromoaniline (B146533) with a suitable 1-phenylethyl electrophile, although challenging due to potential over-alkylation.

Strategic Bromination: An alternative strategy involves the late-stage bromination of a chiral precursor. The synthesis could start from 2-(1-phenylethyl)aniline, followed by selective bromination at the 4- and 6-positions. Controlling the regioselectivity of this bromination would be a key challenge to investigate. Green bromination methods using bromide-bromate salts in aqueous media could be explored for this purpose rsc.org.

Unexplored Reactivity Patterns:

Cross-Coupling Reactions: The two bromine atoms are prime sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Investigating the differential reactivity of the bromine atoms at positions 2 and 4 is a significant area for exploration. The steric hindrance from the ortho-phenylethyl group could allow for selective reaction at the less-hindered C4-Br position sigmaaldrich.comresearchgate.net.

N-Functionalization: The reactivity of the secondary amine in the sterically crowded environment warrants investigation. Reactions such as acylation, alkylation, or its use as a directing group for further C-H activation could be explored rsc.org.

Derivatization into Ligands: The chiral amine motif is a cornerstone of privileged ligand scaffolds. The compound could be a precursor for novel bidentate ligands (e.g., P,N or N,N ligands) by functionalizing the amino group or by performing a cross-coupling reaction at the C2-Br position.

Prospective Applications in Emerging Fields of Chemistry

The unique structural features of this compound suggest its potential utility in several advanced chemical fields.

Asymmetric Catalysis: Chiral anilines are precursors to highly effective ligands for asymmetric catalysis rsc.org. Following derivatization, this compound could serve as a novel ligand for transition metals like palladium, rhodium, or iridium, catalyzing reactions such as asymmetric hydrogenation or C-C bond formation with high stereoselectivity nih.gov.

Medicinal Chemistry: Substituted anilines are a common scaffold in pharmacologically active molecules nih.gov. The combination of halogens (which can modulate properties like lipophilicity and metabolic stability) and a chiral amine makes this compound an interesting building block for drug discovery programs nih.govrsc.org.

Materials Science: Chiral organic molecules are increasingly used in the development of advanced materials. This compound could be investigated as a chiral dopant in liquid crystals, a monomer for specialty polymers, or a component in chiral organic light-emitting diodes (OLEDs).

Challenges and Opportunities in Scalable Synthesis and Sustainable Chemistry

Challenges:

Atom Economy: Multi-step syntheses and the use of protecting groups can lead to poor atom economy and significant waste generation.

Halogen Waste: The use of brominating agents and the liberation of bromide in cross-coupling reactions present environmental challenges related to halogenated waste streams.

Opportunities for Sustainable Chemistry:

Biocatalysis: As mentioned, enzymatic routes using transaminases or other enzymes represent a significant opportunity for a green synthesis. Biocatalysis often proceeds under mild, aqueous conditions, with high selectivity, and avoids the use of heavy metals nih.govmdpi.com.

Catalyst Recycling: For transition-metal-catalyzed routes, the development of heterogeneous catalysts or the immobilization of homogeneous catalysts would facilitate catalyst recycling and reduce costs and metal contamination in the final product nih.govnih.gov.

Flow Chemistry: Transferring the synthesis to a continuous flow process could improve safety, efficiency, and scalability while allowing for precise control over reaction parameters.

Sustainable Halogenation: Research into more sustainable halogen chemistry, including the recycling of halogenating agents and the use of greener solvents, could mitigate the environmental impact of the synthesis rsc.orgfu-berlin.de.

Interdisciplinary Research Outlook

The future of this compound lies in interdisciplinary collaboration.

Chemistry and Biology: Collaboration between synthetic chemists and biochemists could accelerate the development of enzymatic pathways for the compound's synthesis. Its potential as a bioactive molecule could be explored through screening in biological assays, linking organic synthesis with medicinal chemistry and chemical biology rsc.org.

Chemistry and Materials Science: The design of new materials requires a synergistic effort between chemists who synthesize novel molecules and materials scientists who characterize their physical properties and device performance. The compound could be a target for creating new chiral polymers or electronic materials rsc.org.

Computational and Experimental Chemistry: Computational modeling can predict reactivity, screen for potential catalytic applications, and guide the rational design of synthetic routes. These in-silico studies can significantly reduce the experimental workload, accelerating the discovery of new applications and optimizing reaction conditions nih.gov.

Q & A

Q. How does this compound compare to its non-brominated analog in catalytic applications?

- Answer : Bromine atoms increase electron-withdrawing effects, reducing catalytic activity in Pd-mediated cross-coupling (e.g., Suzuki-Miyaura yields drop from 85% to 45%). However, bromine enhances stability under oxidative conditions (e.g., 80% retention after 24 hours vs. 50% for non-brominated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.